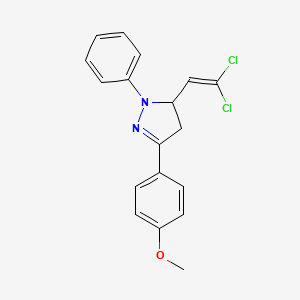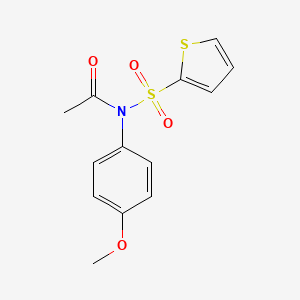![molecular formula C17H14N6O B5598928 3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)
3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a chemical compound that has been the focus of scientific research due to its potential biological applications. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Antischistosomal Activity
- The related compound 5-nitro-2-furaldehyde, which is structurally similar to 3-(2-furyl)-2-methylacrylaldehyde, has been studied for its antiparasitic activities, particularly against Schistosoma japonicum. This indicates potential antischistosomal properties for similar compounds (Zheng et al., 1963).
Antimicrobial Potential
- Furyl-based compounds, including those structurally related to 3-(2-furyl)-2-methylacrylaldehyde, have demonstrated significant antimicrobial potential. This suggests the possibility of using similar compounds in microbial evaluation and treatment (Vignesh & Ingarsal, 2021).
Photochemical Applications
- Methyl 3-(2-furyl)acrylate and related compounds have been studied for their efficiency in photochemical dimerization processes. This indicates potential applications in photochemical synthesis and reactions (D’Auria et al., 1990).
Liquid Crystal Research
- The study of alkaline condensation reactions of compounds similar to 3-(2-furyl)-2-methylacrylaldehyde has contributed to the understanding of liquid crystalline phases. This research could be relevant to the development of liquid crystal technologies (Holst et al., 2004).
Heterocyclic Chemistry
- The synthesis of hydrazones related to 3-(2-furyl)-2-methylacrylaldehyde has been explored, highlighting the potential of these compounds in the field of heterocyclic chemistry and the development of new synthetic routes (Mousaad et al., 1992).
Photoacid Generation
- Research on compounds like 3-(2-furyl)-2-methylacrylaldehyde has been conducted to understand their role as photoacid generators in photoresist formulations, indicating potential applications in photolithography and material science (Pohlers et al., 1997).
Properties
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-11(9-12-5-4-8-24-12)10-18-22-17-20-16-15(21-23-17)13-6-2-3-7-14(13)19-16/h2-10H,1H3,(H2,19,20,22,23)/b11-9+,18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVZIVYMMOFBGS-SLCIPMMZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [(4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5598862.png)

![5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5598877.png)




![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5598916.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5598919.png)

![4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B5598944.png)
![N-{5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5598957.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5598964.png)
